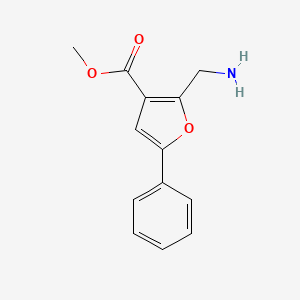
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C13H13NO3 It is known for its unique structure, which includes a furan ring substituted with an aminomethyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a primary or secondary amine react with the furan ring.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group results in the corresponding amine.
Applications De Recherche Scientifique
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid: This compound lacks the methyl ester group but shares a similar core structure.
5-Phenylfuran-3-carboxylic acid: This compound lacks the aminomethyl group but retains the furan and phenyl groups.
Uniqueness
2-Aminomethyl-5-phenyl-furan-3-carboxylic acid methyl ester is unique due to the presence of both the aminomethyl and methyl ester groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H13NO3 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
methyl 2-(aminomethyl)-5-phenylfuran-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)10-7-11(17-12(10)8-14)9-5-3-2-4-6-9/h2-7H,8,14H2,1H3 |
Clé InChI |
CQBZEFRJWPAVQT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




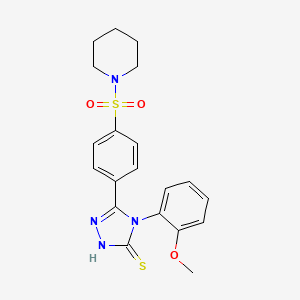
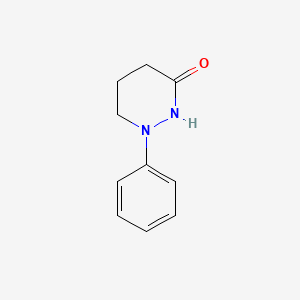
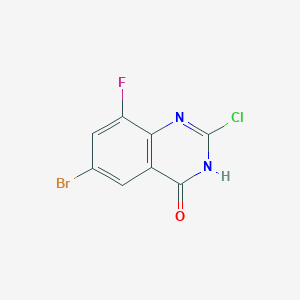


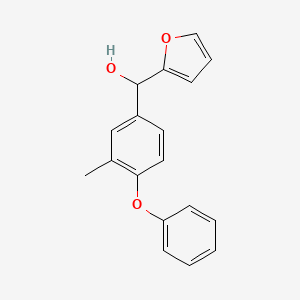
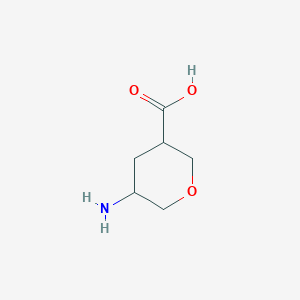
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
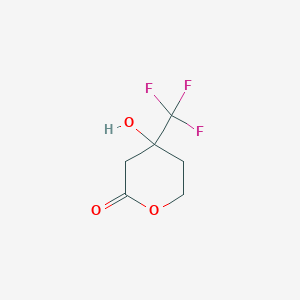
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)


